Fmoc-DL-selenomethionine

Descripción general

Descripción

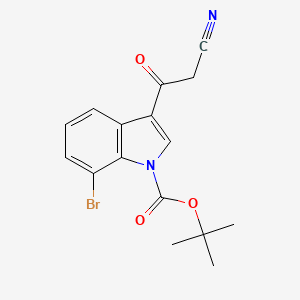

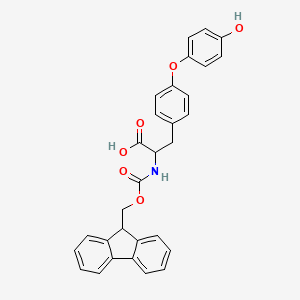

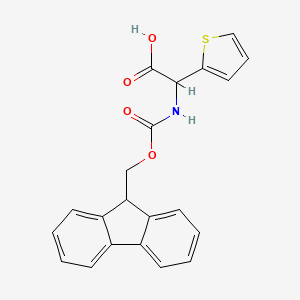

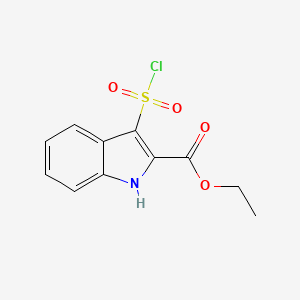

Fmoc-DL-selenomethionine is a compound with the molecular formula C20H21NO4Se . It is used as a building block to create Freidinger Lactam at specific positions in a peptide sequence, hence creating a beta-turn .

Synthesis Analysis

Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Molecular Structure Analysis

The molecular structure of Fmoc-DL-selenomethionine includes a total of 49 bonds. There are 28 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Physical And Chemical Properties Analysis

Fmoc-DL-selenomethionine has a molecular weight of 418.4 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 419.06358 g/mol. It has a topological polar surface area of 75.6 Ų, a heavy atom count of 26, and a complexity of 478 .Aplicaciones Científicas De Investigación

Structural Determination in Peptide Synthesis

Fmoc-DL-selenomethionine is used in peptide synthesis, where its introduction under standard conditions is straightforward. It’s particularly useful for facilitating solid phase and solution structural determination, as well as studying peptide-protein interactions. Selenium’s presence can be advantageous for reducing any selenoxide formed during synthesis back to selenide .

Supramolecular Hydrogel Formation

The Fmoc group, when attached to certain peptides like Fmoc-FF, can form stable supramolecular hydrogels. These hydrogels are due to the formation of a supramolecular nanofiber network and have potential applications as scaffold materials for cell growth and tissue engineering .

Biomedical Applications of Hydrogels

Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels with potential biomedical applications. These hydrogels could be utilized in drug delivery systems, wound healing, and as scaffolds for tissue engineering .

Enhanced Hydrogel Properties

The addition of an Fmoc moiety to amino acids and peptides has been shown to enhance the properties of hydrogels constructed from them. These enhanced hydrogels find a wide range of applications, including drug delivery and tissue engineering .

Mecanismo De Acción

Target of Action

Fmoc-DL-selenomethionine is a compound that combines the properties of selenomethionine and the 9-fluorenylmethoxycarbonyl (Fmoc) group . Selenomethionine, a naturally occurring amino acid found in some plant materials, plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione . The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

Selenomethionine, on the other hand, acts as an antioxidant, depleting ROS and aiding in the formation and recycling of glutathione .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . Four enzymes involved in the cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play a role in the metabolism of selenium, and their expression levels can be upregulated under selenium stress .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium .

Result of Action

The introduction of selenium into proteins via Fmoc-DL-selenomethionine can facilitate solid-phase and solution structural determination and the study of peptide-protein interactions . This is particularly useful in proteomics research .

Action Environment

The action of Fmoc-DL-selenomethionine can be influenced by various environmental factors. For instance, any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . Additionally, the use of green calcium (II) iodide as a protective agent for the Fmoc protecting group can enable mild orthogonal ester hydrolysis conditions .

Safety and Hazards

Direcciones Futuras

Fmoc-based peptide synthesis has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-DL-selenomethionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)